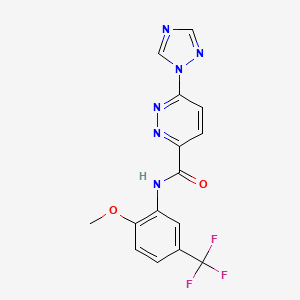
N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H11F3N6O2 and its molecular weight is 364.288. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on various studies, including structure-activity relationships (SAR), pharmacokinetics, and in vitro and in vivo efficacy against specific pathogens and cancer cell lines.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine core substituted with a triazole moiety and a trifluoromethyl phenyl group. Its molecular formula is C12H10F3N5O with a molecular weight of approximately 303.24 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the triazole and pyridazine scaffolds have shown promising results against Mycobacterium tuberculosis (Mtb) and other bacterial strains.
-
In Vitro Antimycobacterial Activity :
- The compound was tested against various strains of Mtb using different culture media. Results indicated that it demonstrated effective minimum inhibitory concentrations (MICs) under specific conditions (Table 1).
These findings suggest that the compound's activity is influenced by the media composition, particularly the presence of glycerol as a carbon source .Strain Media Type MIC (mg/L) Rifampin MIC Isoniazid MIC H37Rv 7H9 + glycerol + ADC + Tween 80 0.5 0.016 0.016 Erdman 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 >16 <0.008 0.016 -
Cytotoxicity Assessment :
- Cytotoxic effects were evaluated on mammalian cell lines, specifically Chinese Hamster Ovarian (CHO) cells, revealing that while the compound showed antimicrobial activity, it also exhibited toxicity at higher concentrations.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.
- Mechanistic Studies :
- In Vivo Efficacy :
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications on the triazole and pyridazine rings can significantly affect biological activity. Key findings include:
- Substituents at the 6-position of the pyridazine ring enhance antimicrobial potency.
- The presence of the trifluoromethyl group appears to improve bioactivity by increasing lipophilicity and metabolic stability.
Case Study 1: Antimycobacterial Screening
In a study aimed at identifying new antituberculosis agents, derivatives of the compound were screened against drug-susceptible and resistant strains of Mtb. The results demonstrated that certain modifications led to enhanced activity against resistant strains, indicating the potential for developing new treatments for multidrug-resistant tuberculosis .
Case Study 2: Cancer Cell Line Testing
A series of analogs were tested against various cancer cell lines, including non-small cell lung cancer (NSCLC). The results showed that some derivatives not only inhibited cell growth but also induced apoptosis through activation of specific signaling pathways related to cancer cell survival .
属性
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O2/c1-26-12-4-2-9(15(16,17)18)6-11(12)21-14(25)10-3-5-13(23-22-10)24-8-19-7-20-24/h2-8H,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFWYEZMCNPPKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














